molecular formula C8H9NO2 B1314698 2,6-Dimethylnicotinic acid CAS No. 5860-71-9

2,6-Dimethylnicotinic acid

Cat. No.: B1314698
CAS No.: 5860-71-9
M. Wt: 151.16 g/mol
InChI Key: LZKZDAMNFOVXBN-UHFFFAOYSA-N
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Description

Historical Context and Early Research on Nicotinic Acid Derivatives

The journey into the significance of compounds like 2,6-Dimethylnicotinic acid begins with the history of its parent molecule, nicotinic acid (also known as niacin or vitamin B3). Initially identified as a cure for pellagra, a disease caused by niacin deficiency, the biological importance of nicotinic acid has been recognized for over a century. nih.govmdpi.com Early research primarily focused on its role as a vitamin. mdpi.com

In the mid-20th century, the scope of nicotinic acid research expanded significantly when it was discovered to have lipid-lowering properties at pharmacological doses. This opened a new chapter for nicotinic acid and its derivatives as potential therapeutic agents beyond their nutritional value. mdpi.com The exploration of derivatives aimed to enhance efficacy, reduce side effects, and understand the structure-activity relationships within this class of compounds. This historical foundation of discovery and therapeutic application set the stage for the synthesis and investigation of a wide array of nicotinic acid derivatives, including methylated forms like this compound.

Significance of Pyridine (B92270) Carboxylic Acids in Medicinal Chemistry

Pyridine carboxylic acids, the chemical class to which this compound belongs, are of substantial importance in medicinal chemistry. The pyridine ring is a key structural motif found in numerous biologically active compounds and pharmaceuticals. Its presence can influence a molecule's solubility, basicity, and ability to interact with biological targets.

The carboxylic acid group adds a polar, acidic functional group that can participate in hydrogen bonding and other interactions with enzymes and receptors. This combination of a pyridine ring and a carboxylic acid function creates a versatile scaffold for drug design. Derivatives of pyridine carboxylic acids have been investigated for a wide range of therapeutic applications, including as antibacterial, antiviral, and anti-inflammatory agents. mdpi.com The ability to modify the pyridine ring with various substituents, such as the methyl groups in this compound, allows for the fine-tuning of a compound's steric and electronic properties to optimize its biological activity.

Overview of this compound's Role in Modern Chemical and Biochemical Research

This compound, also known as 2,6-dimethylpyridine-3-carboxylic acid, is a specific isomer within the family of methylated nicotinic acids. While research on some of its isomers, such as 6-methylnicotinic acid, has been more extensive due to their roles as intermediates in the synthesis of pharmaceuticals like the anti-inflammatory drug etoricoxib, the specific body of research on this compound is more limited. nih.gov

Its primary role in modern chemical research appears to be as a specialized building block or a reference compound in synthetic chemistry and drug discovery programs. The presence of two methyl groups on the pyridine ring, flanking the nitrogen atom, influences its chemical properties, including its basicity and steric hindrance, compared to nicotinic acid or its mono-methylated counterparts.

Detailed research findings on the specific biological activities or crystal structure of this compound are not widely documented in publicly available scientific literature. However, its fundamental chemical properties are well-defined.

Below is a table summarizing the key chemical data for this compound:

PropertyValue
Chemical Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Solid
InChI 1S/C8H9NO2/c1-5-3-4-7(8(10)11)6(2)9-5/h3-4H,1-2H3,(H,10,11)
InChI Key LZKZDAMNFOVXBN-UHFFFAOYSA-N
SMILES Cc1ccc(C(O)=O)c(C)n1
Data sourced from Sigma-Aldrich. chemicalbook.com

Further research is required to fully elucidate the potential unique biological activities and applications of this compound. Its structural characteristics suggest potential for investigation in areas where modulation of nicotinic acid-related pathways is of interest, with the dimethyl substitution offering a distinct steric and electronic profile compared to other derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-4-7(8(10)11)6(2)9-5/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKZDAMNFOVXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471012
Record name 2,6-dimethylnicotinic acid
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5860-71-9
Record name 2,6-Dimethylnicotinic acid
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Record name 2,6-dimethylnicotinic acid
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Record name 2,6-dimethylpyridine-3-carboxylic acid
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Synthetic Methodologies for 2,6 Dimethylnicotinic Acid and Its Analogues

Established Synthetic Routes to 2,6-Dimethylnicotinic Acid

Several established methods are utilized for the synthesis of this compound. These routes include oxidation reactions, multicomponent condensation approaches, and transformations from chlorinated precursors.

Oxidation is a fundamental strategy for the synthesis of nicotinic acid derivatives. For instance, the oxidation of a suitable pyridine (B92270) derivative, such as one with methyl groups at the 2 and 6 positions, can yield the corresponding carboxylic acid. A common oxidizing agent for such transformations is potassium permanganate. evitachem.com Another approach involves the oxidation of a dihydroester intermediate. In a specific example, 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine is oxidized using a mixture of nitric and sulfuric acids. orgsyn.org This oxidation is a vigorous reaction that requires careful temperature control to prevent excessive foaming. orgsyn.org

Multicomponent reactions (MCRs) offer an efficient means to construct complex molecules like substituted nicotinic acids in a single step from multiple starting materials. researchgate.netrsc.org These reactions are valuable for creating a diverse range of functionalized pyridines. researchgate.netrsc.org A well-known example is the Hantzsch pyridine synthesis, which can be adapted to produce precursors for nicotinic acids. For instance, the condensation of ethyl acetoacetate, formaldehyde, and ammonia (B1221849) can lead to the formation of 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine, which can then be oxidized to the corresponding pyridine dicarboxylic acid ester. orgsyn.org Subsequent saponification and decarboxylation can yield this compound. Research has also demonstrated the use of MCRs to prepare polysubstituted nicotinic acid precursors that can be further modified. researchgate.netrsc.org For example, a multicomponent condensation approach has been used to prepare poly-substituted nicotinic acid precursors which then undergo pyridine C3-arylation to yield penta-substituted-3,4-diarylated pyridines. researchgate.netrsc.org

Another synthetic route involves the use of 2,6-dichloronicotinic acid as a starting material. chemicalbook.combldpharm.com The chlorine atoms on the pyridine ring are reactive towards nucleophilic substitution, allowing for their replacement with other functional groups. While direct methylation of 2,6-dichloronicotinic acid to produce this compound is not a commonly cited direct route, the principle of modifying the pyridine ring is well-established. For example, 2,6-dichloronicotinic acid can be reacted with ammonia to form 2,6-diaminonicotinic acid. A related synthesis involves the direct allylation of 2,6-dichloropyridine (B45657) followed by oxidation of the introduced allyl group to a carboxylic acid, demonstrating a method to build the acid functionality onto a pre-substituted pyridine ring. indianastate.edu

Synthesis of Functionally Substituted Esters and Amides of this compound

The carboxylic acid group of this compound can be readily converted into esters and amides, which are important derivatives with various applications.

Esterification of this compound is a common transformation. This reaction is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. pressbooks.pub For example, the ethyl ester of this compound can be prepared by reacting this compound with ethanol. The reaction's reversibility often necessitates strategies to drive it towards the product, such as using an excess of the alcohol or removing the water formed during the reaction. pressbooks.pub Another method, known as the Yamaguchi esterification, is particularly useful for synthesizing highly functionalized esters and involves the formation of a mixed anhydride (B1165640) with 2,4,6-trichlorobenzoyl chloride, which then reacts with an alcohol. wikipedia.org

Derivatization Strategies for Structural Modification

The modification of the this compound scaffold is crucial for developing new compounds with tailored properties. Various derivatization strategies have been employed to introduce diverse functional groups, thereby altering the molecule's electronic and steric characteristics. These modifications are instrumental in the exploration of new chemical entities with potential applications in medicinal chemistry and material science.

Introduction of Amino Groups

The introduction of amino groups to the nicotinic acid ring can significantly influence the molecule's biological activity. One common approach involves the amination of a pre-functionalized nicotinic acid derivative. For instance, the amides of 2-arylamino-4,6-dimethylnicotinic acid can be synthesized by reacting the amide of 4,6-dimethyl-2-chloronicotinic acid with various arylamines. This reaction is typically carried out in 50% acetic acid at boiling temperatures for an extended period of 12 hours. The increased steric hindrance from the methyl group at the C(4) position, compared to the 6-monomethyl analogue, necessitates longer reaction times to achieve high yields.

Another strategy involves the use of amides of 2-arylamino-6-methylnicotinic acid, which have been noted as valuable starting materials for antispasmodic agents. The synthesis of amides of 2-arylamino-4,6-dimethylnicotinic acid has been successfully achieved, demonstrating the viability of introducing amino functionalities at the 2-position of the pyridine ring.

In some instances, the amino group can be introduced through a multi-step synthesis. For example, boiling 2-amino-4,6-dimethylnicotinic acid arylamides with triethyl orthoformate in acetic anhydride leads to the formation of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine derivatives. researchgate.net These same compounds can also be obtained through a ternary condensation of ethyl 2-amino-4,6-dimethylnicotinate with triethyl orthoformate and arylamines. researchgate.net

Starting MaterialReagent(s)ProductReference
Amide of 4,6-dimethyl-2-chloronicotinic acidArylamine, 50% Acetic AcidAmide of 2-arylamino-4,6-dimethylnicotinic acid
2-Amino-4,6-dimethylnicotinic acid arylamidesTriethyl orthoformate, Acetic anhydride3-Aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine researchgate.net
Ethyl 2-amino-4,6-dimethylnicotinateTriethyl orthoformate, Arylamine3-Aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine researchgate.net

Halogenation and Subsequent Functionalization (e.g., Chlorination)

Halogenation, particularly chlorination, of the this compound framework provides a versatile handle for further functionalization. The introduction of a chlorine atom can be achieved through various methods, often targeting specific positions on the pyridine ring.

For instance, 4-chloro-2,6-dialkylanilines can be prepared by the chlorination of the corresponding 2,6-dialkylanilines. google.com A process for preparing 4-chloro-2,6-dimethylaniline (B43096) involves the direct chlorination of 2,6-dimethylaniline (B139824) in glacial acetic acid, although this method is reported to give poor yields. google.com A more effective method involves reacting the ammonium (B1175870) salts of 2,6-dialkylanilines with a chlorinating agent in an inert organic solvent. google.com

The synthesis of 2-chloronicotinic acid can be achieved by the chlorination of nicotinic acid amide N-oxide. google.com The use of an organic base as an acid-binding agent allows for positional chlorination with reagents like phosphorus oxychloride (POCl₃). google.com

The resulting chlorinated intermediates are valuable for subsequent reactions. For example, the amides of 4,6-dimethyl-2-chloronicotinic acid can be used to synthesize 2-arylamino-4,6-dimethylnicotinic acid amides.

Starting MaterialChlorinating AgentProductReference
2,6-DimethylanilineChlorine4-Chloro-2,6-dimethylaniline google.com
Nicotinic acid amide N-oxidePOCl₃, Organic base2-Chloronicotinic acid google.com

Arylation and Heteroarylation of the Pyridine Ring

The introduction of aryl and heteroaryl groups onto the pyridine ring of this compound derivatives is a significant strategy for creating structural diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose. wikipedia.orgsigmaaldrich.comlibretexts.org

The Suzuki-Miyaura reaction involves the coupling of an organoboron species (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base to form a carbon-carbon bond. wikipedia.org This method has been widely applied to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org

Direct C-H arylation offers an alternative, more atom-economical approach to traditional cross-coupling reactions that require pre-halogenated substrates. nih.gov Palladium-catalyzed C-H functionalization of nicotinic and isonicotinic acid derivatives at the 3- and 4-positions has been developed, providing a powerful method for preparing structurally diverse compounds. nih.gov For instance, the arylation of N-(3,5-dimethylphenyl) amide of nicotinic acid has been shown to proceed with high yield. nih.gov

Furthermore, a highly efficient strategy for C4-selective (hetero)arylation of pyridines using N-aminopyridinium salts has been reported. researchgate.net This method operates at room temperature in the presence of a base, eliminating the need for a catalyst or oxidant. researchgate.net

Reaction TypeKey ReagentsSubstrate ExampleProduct ExampleReference
Suzuki-Miyaura CouplingOrganoboron, Organohalide, Pd catalyst, BaseAryl halide, Arylboronic acidBiaryl compound wikipedia.orgsigmaaldrich.comlibretexts.org
Direct C-H ArylationPd(0)/PR₃, ArBrN-(3,5-dimethylphenyl) nicotinamide (B372718)Arylated nicotinamide nih.gov
C4-Selective (Hetero)arylationN-aminopyridinium salt, BasePyridinium salt, IndoleC4-arylated pyridine researchgate.net

Incorporation of Trifluoromethyl Moieties

The introduction of trifluoromethyl (CF₃) groups into organic molecules can significantly alter their physical and chemical properties, often leading to enhanced metabolic stability and lipophilicity. chemrxiv.org Several methods have been developed for the trifluoromethylation of pyridine rings.

One approach involves the 3-position-selective C-H trifluoromethylation of pyridine derivatives. nih.govchemistryviews.org This method utilizes a hydrosilylation reaction to activate the substrate, followed by a reaction with an electrophilic trifluoromethylating agent like Togni Reagent I. nih.govchemistryviews.org This process has been shown to be effective for a variety of quinoline (B57606) and pyridine derivatives, yielding 3-trifluoromethylated products in moderate to high yields with high regioselectivity. chemistryviews.org

Another strategy focuses on the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. jst.go.jp Additionally, a general method for the synthesis of N-trifluoromethyl amides from carboxylic acids has been reported. nih.gov This reaction is mediated by silver fluoride (B91410) and is compatible with a wide range of functional groups. nih.gov The synthesis of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives has also been explored in the context of developing new therapeutic agents. mdpi.com

MethodKey Reagents/StrategySubstrate ExampleProduct ExampleReference
3-Position-Selective C-H TrifluoromethylationHydrosilylation, Electrophilic CF₃ source (e.g., Togni Reagent I)Pyridine derivative3-Trifluoromethylpyridine derivative nih.govchemistryviews.org
Synthesis from Fluorinated PrecursorsNot specifiedSimple fluorinated precursors2-(Trifluoromethyl)nicotinic acid derivatives jst.go.jp
N-Trifluoromethyl Amide SynthesisCarboxylic acid, Isothiocyanate, Silver fluorideCarboxylic acidN-Trifluoromethyl amide nih.gov
Synthesis of Arylamino DerivativesMulti-step synthesisNot specified2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivative mdpi.com

Stereoselective Synthesis and Chiral Modifications

The stereoselective synthesis of nicotinic acid derivatives is of great interest, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.

Dynamic Salt Formation for Chiral Nicotinamide Preparation

Dynamic salt formation is a powerful technique for the deracemization of axially chiral nicotinamides. This method involves the crystallization-induced dynamic resolution of chiral salts formed between a racemic nicotinamide and an enantiopure chiral acid, such as dibenzoyltartaric acid (DBTA). mdpi.comnih.gov

The process relies on the principle that the chirality of the resulting salt can be controlled by the choice of the enantiopure acid. nih.gov For instance, reacting a racemic nicotinamide with L-DBTA can lead to the preferential crystallization of one diastereomeric salt, thereby enriching the other enantiomer in the solution. mdpi.com The axial chirality generated through this dynamic salt formation has been shown to be retained for a significant period even after the removal of the chiral auxiliary. nih.gov This method has been successfully applied to oily racemic nicotinamides that are difficult to resolve by other means. researchgate.netresearchgate.net

The rate of racemization of the nicotinamides can be influenced by temperature and solvent properties, with the salt forms generally exhibiting slower racemization compared to the free nicotinamides. nih.gov

Chiral AuxiliaryRacemic SubstrateOutcomeReference
Enantiopure Dibenzoyltartaric Acid (DBTA)Oily racemic nicotinamidesDynamic atroposelective resolution to form chiral salts mdpi.comnih.gov
L-DBTAAxially chiral nicotinamidesOptically resolved nicotinamides researchgate.netresearchgate.net

Advanced Synthetic Techniques and Novel Reagents

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. While specific examples detailing the direct use of this compound in these reactions are not extensively documented in the provided results, the principles of these reactions are broadly applicable to the synthesis of its analogues.

The general applicability of palladium catalysis can be seen in the synthesis of various heterocyclic compounds. For instance, palladium-catalyzed reactions have been employed for the synthesis of 2-aryldihydropyrimidines and 2,6-disubstituted tetrahydropyrans. rsc.orgnih.gov These methodologies often involve the coupling of an organometallic reagent (e.g., organoboron or organostannane compounds) with a halide or triflate derivative of the heterocyclic core. Such strategies could conceivably be adapted for the functionalization of a halogenated this compound scaffold.

Aryl ketones can be synthesized via palladium-catalyzed coupling of arylboronic acids with nitriles or carboxylic acids activated in situ. researchgate.netorganic-chemistry.org This suggests a potential route to aryl ketone derivatives of this compound, where the carboxylic acid moiety is activated and coupled with an appropriate arylboronic acid. The synthesis of 2-aryl propionic acids through a two-step, one-pot palladium-catalyzed Heck coupling and carbonylation sequence further highlights the versatility of these catalysts in constructing complex molecules from simple precursors. mdpi.com

The following table summarizes representative palladium-catalyzed coupling reactions that could be conceptually applied to the synthesis of this compound analogues.

Coupling Reaction TypeSubstratesPotential Application for this compound Analogues
Suzuki CouplingAryl/heteroaryl halide + Aryl/heteroaryl boronic acidArylation at a halogenated position of the pyridine ring.
Stille CouplingAryl/heteroaryl halide + Aryl/heteroaryl stannaneArylation or vinylation of a functionalized this compound derivative. rsc.org
Heck CouplingAryl/heteroaryl halide + AlkeneIntroduction of alkenyl substituents onto the pyridine ring. mdpi.com
Carbonylative CouplingAryl/heteroaryl halide + Carbon monoxide + NucleophileSynthesis of ketone or ester derivatives. organic-chemistry.org

These advanced catalytic methods offer a broad scope for creating diverse libraries of this compound analogues for further investigation.

The Curtius rearrangement is a versatile synthetic transformation that converts a carboxylic acid into a primary amine, a carbamate, or a urea (B33335) derivative through an isocyanate intermediate. nih.govnih.govwikipedia.org This reaction proceeds via the thermal or photochemical decomposition of an acyl azide (B81097), which is typically generated from the corresponding carboxylic acid. wikipedia.org A key advantage of the Curtius rearrangement is its tolerance of a wide range of functional groups and the retention of stereochemistry at the migrating group. nih.gov

A direct application of the Curtius rearrangement to a derivative of this compound has been reported. The reaction of 5-ethoxycarbonyl-2,6-dimethylnicotinic acid under Curtius rearrangement conditions involves the conversion of the nicotinic acid moiety into an isocyanate. researchgate.net This isocyanate can then be trapped in situ with various nucleophiles, such as ammonia or amines, to yield the corresponding urea derivatives. researchgate.net

The general sequence of the Curtius rearrangement is as follows:

Acyl Azide Formation: The carboxylic acid is converted to an acyl azide. This is often achieved by treating an acyl chloride with sodium azide or by using diphenylphosphoryl azide (DPPA) with the carboxylic acid in the presence of a base. nih.gov

Rearrangement to Isocyanate: Upon heating, the acyl azide loses nitrogen gas to form an isocyanate. This rearrangement is believed to be a concerted process. wikipedia.org

Trapping of the Isocyanate: The highly reactive isocyanate is then reacted with a nucleophile.

Reaction with water leads to an unstable carbamic acid, which decarboxylates to form a primary amine. byjus.com

Reaction with an alcohol yields a stable carbamate. wikipedia.org

Reaction with an amine produces a urea derivative. nih.gov

The following table outlines the products obtained from the Curtius rearrangement of a generic carboxylic acid with different nucleophiles.

NucleophileIntermediate ProductFinal Product
Water (H₂O)Carbamic acidPrimary amine
Alcohol (R'-OH)CarbamateCarbamate
Amine (R'-NH₂)UreaUrea

This reaction provides a powerful method for introducing nitrogen-containing functional groups into derivatives of this compound, significantly expanding the accessible chemical space for this class of compounds.

Biological and Pharmacological Activities of 2,6 Dimethylnicotinic Acid and Its Derivatives

Enzyme Inhibition Studies

The interaction of 2,6-dimethylnicotinic acid derivatives with various enzymes is a significant area of research, exploring its potential to modulate critical cellular pathways.

Inhibition of Bacterial Enzymes (e.g., DNA gyrase, topoisomerase IV)

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA in bacteria. wikipedia.org They are crucial for processes like DNA replication, repair, and chromosome segregation, making them validated targets for antibacterial drugs. wikipedia.orgnih.govnih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenation, the unlinking of daughter chromosomes after replication. wikipedia.orgresearchgate.net The inhibition of these enzymes can lead to DNA damage and ultimately bacterial cell death. nih.gov

While extensive research has been conducted on various classes of inhibitors targeting these enzymes, such as quinolones, specific data on this compound is limited in the provided research. nih.gov However, related compounds like 2-chloro-5,6-dimethylnicotinic acid have been associated with DNA topoisomerases, suggesting that the substituted nicotinic acid scaffold may be a viable starting point for developing such inhibitors. advatechgroup.com The development of dual-targeting inhibitors that act on both GyrB (a subunit of DNA gyrase) and ParE (a subunit of topoisomerase IV) is a modern strategy to develop broad-spectrum antibacterial agents. nih.gov

Modulation of NAD+ Biosynthesis Pathways

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a fundamental coenzyme in all living cells, central to metabolism and cellular energy production. aginganddisease.orgwikipedia.orgnih.gov NAD+ can be synthesized through several pathways, including the Preiss-Handler pathway, which utilizes nicotinic acid (NA) as a precursor. aginganddisease.orgwikipedia.orgnih.gov In this pathway, the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT) converts nicotinic acid to nicotinic acid mononucleotide (NaMN), which is subsequently adenylated and amidated to form NAD+. aginganddisease.orgnih.gov

As a structural analog of nicotinic acid, this compound could potentially modulate this critical biosynthetic pathway. It might act as a competitive inhibitor for enzymes within the Preiss-Handler pathway, such as NAPRT. By competing with the natural substrate, it could potentially disrupt the normal production of NAD+, thereby affecting the numerous cellular processes that depend on this coenzyme, including redox reactions essential for energy metabolism and functions of NAD+-dependent enzymes like sirtuins. nih.govfrontiersin.org Perturbations in NAD+ metabolism are known to have significant effects on cellular homeostasis. frontiersin.org

Effects on Metabolic Enzymes

Derivatives of nicotinic acid have been investigated for their effects on various metabolic enzymes. The cytochrome P450 (CYP) enzymes are a major family of metabolic enzymes responsible for the biotransformation of a wide array of foreign compounds (xenobiotics), including drugs. nih.gov Inhibition of these enzymes is a key cause of drug-drug interactions. nih.gov

Research on synthetic analogs of nicotine, a related pyridine (B92270) compound, has demonstrated that these molecules can be potent and selective inhibitors of specific human cytochrome P450 isoforms, such as CYP2A6. nih.gov Many of these inhibitors act by forming a coordinate covalent bond to the heme iron of the enzyme. nih.gov Given its structure as a substituted pyridine ring, it is plausible that this compound or its derivatives could also interact with and potentially inhibit the activity of certain metabolic enzymes.

Antimicrobial Research

The search for new antimicrobial agents is driven by the global challenge of antibiotic resistance. Derivatives of this compound have been synthesized and evaluated for their potential to combat bacterial growth.

Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Research has been conducted into the antimicrobial potential of derivatives of this compound, such as hydrazides. In one study, a series of Schiff bases of nicotinic hydrazide were synthesized and evaluated for their antibacterial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. pjps.pk Several of the synthesized compounds showed significant potential in inhibiting bacterial growth. pjps.pk

The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for these compounds. idexx.co.uk The results showed that some derivatives were particularly effective. pjps.pk For instance, certain Schiff base derivatives of nicotinic hydrazide achieved an MIC of 40 µg/mL against S. aureus and 80 µg/mL against E. coli, demonstrating notable antibacterial action. pjps.pk Another derivative, 4-(4-carboethoxyanilino)-2,6-dimethylnicotinic acid ethylate hydrochloride, has also been identified as a compound with potential antimicrobial applications. ontosight.ai

CompoundMicroorganismMinimum Inhibitory Concentration (MIC-50) in µg/mLReference
Nicotinic Hydrazide Schiff Base (C-2)Staphylococcus aureus40 pjps.pk
Nicotinic Hydrazide Schiff Base (C-2)Escherichia coli80 pjps.pk
Nicotinic Hydrazide Schiff Base (C-4)Staphylococcus aureus40 pjps.pk
Nicotinic Hydrazide Schiff Base (C-4)Escherichia coli80 pjps.pk
Nicotinic Hydrazide Schiff Base (C-5)Staphylococcus aureus40 pjps.pk
Nicotinic Hydrazide Schiff Base (C-5)Escherichia coli80 pjps.pk

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound derivatives is attributed to their ability to interfere with essential microbial processes. While the precise mechanisms are still under investigation, several key pathways have been identified.

One proposed mechanism involves the inhibition of crucial metabolic enzymes within bacterial cells. For instance, derivatives of aminonicotinic acids have been shown to exert bacteriostatic effects on Escherichia coli by disrupting its metabolic pathways. This interference with fundamental metabolic processes hinders bacterial growth and proliferation.

Another avenue of antimicrobial action is the disruption of the bacterial cell membrane. Some derivatives, such as the polypeptide antibiotics polymyxin (B74138) B and colistin, are lipophilic and possess detergent-like properties. openstax.org They interact with the lipopolysaccharide (LPS) component of the outer membrane of gram-negative bacteria, leading to the disruption of both the outer and inner membranes, ultimately causing cell death. openstax.org

Furthermore, some derivatives function by inhibiting nucleic acid synthesis. For example, rifamycin (B1679328) derivatives block RNA polymerase activity in bacteria, and fluoroquinolones interfere with DNA replication. openstax.org The structural differences between bacterial and eukaryotic enzymes in these pathways allow for selective toxicity against bacterial cells. openstax.org

Additionally, some derivatives act as antimetabolites. Sulfonamides, for instance, are structural analogs of para-aminobenzoic acid (PABA), a precursor in folic acid synthesis. openstax.org By inhibiting the enzyme responsible for producing dihydrofolic acid, they block the bacterial synthesis of folic acid and, consequently, the purines and pyrimidines necessary for nucleic acid synthesis. openstax.org

Antitumor and Antiproliferative Investigations

Induction of Apoptosis in Cancer Cell Lines

Derivatives of this compound have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a critical mechanism for their potential antitumor activity. For example, in vitro studies have shown that these compounds can trigger apoptosis in breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) cell lines. nih.govjmb.or.kr

The induction of apoptosis is often mediated through the mitochondrial pathway. This can involve an increase in the Bax:Bcl-2 ratio, which leads to a reduction in the mitochondrial membrane potential and subsequent activation of caspases. nih.govmdpi.com For instance, treatment of cancer cells with certain derivatives has led to an increase in Annexin V-positive cells, a marker of apoptosis. Some derivatives have also been observed to cause nuclear condensation and membrane destabilization, which are characteristic features of apoptotic cells. rsc.org

Moreover, the generation of reactive oxygen species (ROS) appears to play a role in the apoptotic process induced by some of these compounds. Increased ROS levels can lead to oxidative stress, which in turn can trigger the apoptotic cascade.

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, derivatives of this compound can exert their antitumor effects by modulating the cell cycle of cancer cells. This often involves arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.

Studies have shown that treatment with these compounds can lead to cell cycle arrest at the G0/G1 or G2/M phases. nih.govmdpi.com For example, flow cytometry analysis of HepG2 cells treated with a 2,6-dimethoxyisonicotinic acid derivative revealed a significant increase in the G2/M phase population. Similarly, other derivatives have been shown to cause G0/G1 arrest in lung carcinoma and other cancer cell lines. nih.govmdpi.com

The mechanism behind this cell cycle modulation often involves the regulation of key cell cycle proteins. For instance, some derivatives have been found to downregulate the expression of cyclin D1, cyclin E, and cyclin-dependent kinases (CDK) 2, 4, and 6, while upregulating the expression of CDK inhibitors like p15, p21, and p27. mdpi.comnih.gov This disruption of the cell cycle machinery ultimately inhibits the uncontrolled growth of cancer cells.

Research in Specific Cancer Models (e.g., Pancreatic Ductal Adenocarcinoma)

Research into the efficacy of this compound derivatives has extended to specific and challenging cancer models, such as Pancreatic Ductal Adenocarcinoma (PDAC). PDAC is known for its aggressive nature and resistance to conventional therapies. nih.govfrontiersin.org

Recent studies have highlighted the potential of certain esters of 2,6-diaminonicotinic acid (a related compound) in reversing chromatin modifications in pancreatic cancer cells. These compounds have been shown to inhibit the enzyme 6-phosphogluconate dehydrogenase (6PGD), which leads to a reduction in tumor growth.

Furthermore, research has focused on targeting the metabolic vulnerabilities of PDAC. For example, the high glutamine metabolism in PDAC cells presents a potential therapeutic target. nih.gov Some novel compounds have been designed to inhibit glutaminase (B10826351) (GLS), a key enzyme in glutamine metabolism, showing a reduction in tumor size in preclinical models. nih.gov The oncogene MYC plays a role in regulating the expression of neuroendocrine markers in PDAC, which is associated with chemoresistance and poor outcomes. nih.gov Targeting MYC or its downstream pathways could be another strategy to improve treatment efficacy.

The table below summarizes the antiproliferative activity of selected this compound derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineObserved EffectReference
Penta-substituted-3,4-diarylated pyridines HeLaInhibition of cell proliferation rsc.org
Substituted Nicotinamides HCT-116, HepG-2, MCF-7Antiproliferative activity nih.gov
2,6-Dimethoxyisonicotinic acid HepG2Cell cycle arrest at G2/M, induction of apoptosis
4-(4-carboethoxyanilino)-2,6-dimethylnicotinic acid ethylate hydrochloride Not specifiedPotential to interfere with cancer cell proliferation ontosight.ai

Antiproliferative Activity of Poly-arylated Pyridine Derivatives

A specific class of compounds derived from nicotinic acids, the poly-arylated pyridines, has demonstrated significant antiproliferative properties. rsc.org An efficient synthetic route has been developed to create penta-substituted and functionalized 3,4-diarylated pyridines, which are considered biologically important templates. rsc.orgresearchgate.net

These compounds have been screened for their ability to inhibit cell proliferation in cancer cell lines such as HeLa. rsc.org Several of these derivatives exhibited considerable antiproliferative activity at low micromolar concentrations. rsc.org The structural design of these molecules, which can include various aryl and heteroaryl substitutions, allows for the potential to create a diverse range of bioactive agents. rsc.orgresearchgate.net The presence of certain functional groups, such as -OMe, -OH, -C=O, and NH2, has been found to enhance the antiproliferative activity of pyridine derivatives. nih.gov

Neurological and Neuroprotective Effects

Derivatives of this compound are also being investigated for their potential neurological and neuroprotective effects. The pyridine nucleus is a common feature in many compounds with activity in the central nervous system. nih.govnih.govmdpi.com

Research suggests that certain derivatives may enhance the efficacy of drugs for neurological conditions by modulating neurotransmitter systems. They may also offer neuroprotective effects, which are crucial in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govmdpi.commdpi.com The mechanisms underlying these effects often involve anti-inflammatory, antioxidant, and anti-apoptotic properties. nih.govmdpi.com

Some thiazolidine (B150603) derivatives, which share some structural similarities, have shown the potential to attenuate memory impairment and neuroinflammation. jelsciences.com These compounds may exert their neuroprotective effects by reducing oxidative stress and suppressing inflammatory cascades in the brain. jelsciences.com Furthermore, 1,4-dihydropyridine (B1200194) derivatives are known to possess neuroprotective and cognition-enhancing properties. researchgate.net

While direct research on the neurological effects of this compound itself is limited, the broader family of nicotinic acid and pyridine derivatives shows promise in the development of new therapeutic agents for neurological disorders. researchgate.net

Modulation of Neurotransmitter Systems

Derivatives of nicotinic acid have been investigated for their ability to modulate neurotransmitter systems, which is crucial for normal neural function. mdpi.com Nicotinic acetylcholine (B1216132) receptors (nAChRs), which are widely expressed in the central nervous system, play a significant role in regulating the release of various neurotransmitters. nih.gov Research on compounds structurally similar to this compound, such as 5,6-dimethylnicotinic acid, suggests potential neuroprotective effects through the modulation of neurotransmitter release. The modulation of key neurotransmitters like dopamine, serotonin, and norepinephrine (B1679862) is a primary mechanism for the action of many neuroactive compounds. mdpi.com

Enzyme Inhibition in Neurodegenerative Diseases

A key therapeutic strategy for neurodegenerative diseases involves the inhibition of specific enzymes to manage symptoms and potentially slow disease progression. neuroscirn.orgmdpi.com Research indicates that derivatives of nicotinic acid can inhibit enzymes implicated in conditions like Alzheimer's and Parkinson's disease. Alzheimer's disease is characterized by the degeneration of cholinergic neurons and a corresponding decrease in the neurotransmitter acetylcholine (ACh). mdpi.com

Studies on related dimethylnicotinic acid compounds have shown inhibitory activity against acetylcholinesterase (AChE), the primary enzyme responsible for the degradation of ACh. Other key enzymes in neurodegeneration include butyrylcholinesterase (BuChE) and monoamine oxidases (MAO-A and MAO-B), which are also targets for therapeutic intervention. mdpi.com For example, 5,6-dimethylnicotinic acid has demonstrated in-vitro inhibition of acetylcholinesterase. The inhibition of these enzymes by nicotinic acid derivatives highlights their potential as scaffolds for developing new treatments for neurodegenerative disorders.

Table 1: Enzyme Inhibition by a Dimethylnicotinic Acid Derivative This table summarizes in-vitro enzyme inhibition data for a compound structurally related to this compound.

EnzymeInhibition (%) at 100 µM
Acetylcholinesterase45%
Cyclooxygenase-230%
Lipoxygenase25%
Data sourced from studies on 5,6-dimethylnicotinic acid hydrochloride.

Anti-inflammatory Properties

Derivatives of nicotinic acid have demonstrated significant anti-inflammatory properties. nih.gov Research shows these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines. Studies on new series of nicotinic acid derivatives revealed that several compounds exhibited potent anti-inflammatory activity, in some cases comparable to or exceeding that of standard drugs like ibuprofen. nih.gov The mechanism often involves the inhibition of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and Cyclooxygenase-2 (COX-2). nih.gov

For example, a specific derivative, 4-(4-carboethoxyanilino)-2,6-dimethylnicotinic acid ethylate hydrochloride, has been identified as a potential anti-inflammatory agent. ontosight.ai The anti-inflammatory effects of these compounds are also linked to the suppression of Reactive Oxygen Species (ROS), which are key signaling molecules in the inflammatory process. mdpi.com In one study, isonicotinic acid derivatives showed exceptional ROS inhibitory activity, with one compound being eight times more potent than ibuprofen. mdpi.com This suggests that the nicotinic acid scaffold is a promising starting point for the development of new anti-inflammatory drugs. ontosight.aimdpi.com

Antiviral Activity

The this compound framework has been utilized in the synthesis of compounds with potential antiviral applications. Notably, 2,6-dimethyl nicotinic acid N-oxide has served as an intermediate in the creation of CCR5 antagonists. acs.org CCR5 is a co-receptor that plays a crucial role in the entry of the Human Immunodeficiency Virus (HIV) into host cells, making its antagonists a valuable class of antiretroviral agents. acs.org

Furthermore, research into structurally related pyridine compounds has shown promise against other viruses. Studies on N-monoacyl derivatives of 2,6-diaminopyridine (B39239) demonstrated significant activity against Herpes Simplex Virus (HSV)-1. researchgate.net This indicates that the substituted pyridine core, a central feature of this compound, is a viable pharmacophore for the design of novel antiviral therapies. acs.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies

Influence of Substituent Electronegativity on Reactivity

The reactivity of carboxylic acid derivatives is significantly influenced by the electronic properties of their substituents. ucalgary.ca The presence of an electronegative atom or group attached to the pyridine ring or near the carboxylic acid function alters the electrophilicity of the carbonyl carbon. youtube.com An electron-withdrawing substituent, through an inductive effect, pulls electron density away from the carbonyl carbon. youtube.comlibretexts.org This increases the carbon's partial positive charge, making it more electrophilic and thus more reactive toward nucleophiles. ucalgary.cayoutube.com

For example, chloro groups, which are electron-withdrawing, increase the acidity of the carboxylic acid group compared to electron-donating groups like amino groups. This is because the electron-withdrawing group stabilizes the resulting carboxylate anion, favoring dissociation of the proton and thus increasing acidity. libretexts.orgmsu.edu Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon and reduce the acidity of the carboxylic acid. ucalgary.camsu.edu This principle is fundamental in predicting the chemical behavior and designing the synthesis of this compound derivatives.

Lipophilicity and Potency Correlations

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, affecting a compound's absorption, distribution, and potency. Structure-activity relationship (SAR) studies on derivatives of this compound have explored this correlation. In a study developing analogues of the tuberculosis drug bedaquiline (B32110), where this compound was used as a starting material, a direct correlation was found between the in-vitro inhibitory activity (MIC₉₀) and the compound's lipophilicity (clogP). nih.gov While reducing lipophilicity was a goal to improve pharmacokinetic properties, the potency against M. tuberculosis sharply decreased when the clogP value fell below approximately 4.0. nih.gov

Similarly, in a series of anti-inflammatory compounds derived from isonicotinic acid (an isomer of nicotinic acid), manipulation of lipophilicity had a positive effect on activity. mdpi.com It was observed that lipophilic chains of moderate length were more effective than shorter or longer chains, indicating an optimal range for this property. mdpi.com These findings underscore the importance of balancing lipophilicity to achieve desired biological potency in derivatives of this compound. nih.govnih.gov

Table 2: Lipophilicity and Potency in Bedaquiline Analogues This table illustrates the relationship between calculated lipophilicity (clogP) and anti-mycobacterial potency (MIC) for analogues derived from pyridyl replacements, including one from this compound.

Compound ClassLipophilicity (clogP Range)Potency (MIC Range in µg/mL)Key Finding
Pyridyl Analogues2.98 - 6.89>0.08A direct correlation was observed between lipophilicity and potency. nih.gov
Lower Lipophilicity< 4.0Sharp decrease in potencyA lower bound for lipophilicity was identified to maintain potency. nih.gov
Data based on research on C-unit pyridyl analogues of bedaquiline. nih.gov

Impact of Functional Group Modifications on Biological Response

The biological activity of derivatives based on the this compound scaffold is significantly influenced by modifications to its functional groups. Structure-activity relationship (SAR) studies have demonstrated that altering substituents on the pyridine ring or modifying the carboxylic acid moiety can lead to profound changes in potency, selectivity, and the nature of the pharmacological response.

In the context of anti-inflammatory and analgesic agents, various derivatives of nicotinic acid have been synthesized and evaluated. Studies have shown that the introduction of different aryl groups, amides, and esters can modulate activity. For instance, the synthesis of nicotinic acid derivatives bearing thiazolidinone moieties has been explored, with some compounds showing significant antimicrobial, anti-inflammatory, and analgesic activities. researchgate.netnih.gov The nature and substitution pattern of aromatic rings attached to the nicotinic acid core are critical. A series of 2-substituted phenyl derivatives of nicotinic acid were synthesized, and it was found that compounds with a 2-bromophenyl substituent displayed notable analgesic and anti-inflammatory effects compared to the reference drug, mefenamic acid. nih.gov This indicates that the steric and electronic properties of the substituent directly influence the biological outcome.

Furthermore, modifications to the carboxylic acid group itself, such as conversion to esters or amides, have been shown to affect the compound's properties. For example, the synthesis of esters and amides of 4-amino-2,6-dimethylnicotinic acid yielded compounds with anxiolytic activity. researchgate.net Similarly, creating ester derivatives can alter properties like membrane permeability and metabolic stability. The conversion of 5-(methoxycarbonyl)-2,6-dimethylnicotinic acid to its corresponding alcohol via reduction with a borane-tetrahydrofuran (B86392) complex is a key step in creating more complex derivatives for further biological testing. google.com

The following table summarizes the impact of selected functional group modifications on the biological response of nicotinic acid derivatives.

Core StructureFunctional Group ModificationObserved Biological Activity/ImpactReference
Nicotinic AcidIntroduction of 2-bromophenyl substituentEnhanced analgesic and anti-inflammatory activity. nih.gov
This compoundIncorporation into bedaquiline analogues (as C/D-unit)Slightly reduced anti-tuberculosis potency but altered lipophilicity. nih.gov
Nicotinic AcidFormation of thiazolidinone derivativesResulted in compounds with antimicrobial, anti-inflammatory, and analgesic properties. researchgate.net
4-Amino-2,6-dimethylnicotinic AcidConversion to various esters and amidesLed to the discovery of compounds with anxiolytic activity. researchgate.net
Nicotinic AcidCoupling with ibuprofen, celecoxib, indomethacin (B1671933) motifsProduced compounds with significant anti-inflammatory activity and potent inhibition of inflammatory cytokines like TNF-α and IL-6. nih.gov

Bioisosteric Replacements in Drug Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize drug candidates by substituting one functional group with another that has similar physical or chemical properties. drughunter.com This approach aims to enhance a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties, or to mitigate toxicity. drughunter.comnih.gov The carboxylic acid group, a key feature of this compound, is a frequent target for bioisosteric replacement due to its potential to cause issues with metabolic instability, poor membrane permeability, and rapid clearance. cambridgemedchemconsulting.com

In the context of nicotinic acid derivatives, the carboxylic acid is often crucial for binding to biological targets through ionic interactions or hydrogen bonding. google.com However, its acidic nature means it is typically ionized at physiological pH, which can limit oral bioavailability. drughunter.com Therefore, replacing the carboxylic acid with a suitable bioisostere can maintain the necessary interactions while improving drug-like properties.

Common bioisosteres for the carboxylic acid group include tetrazoles, hydroxamic acids, sulfonamides, and certain heterocycles like 5-oxo-1,2,4-oxadiazoles. drughunter.comnih.gov

Tetrazoles : The 1H-tetrazole ring is a widely used classical bioisostere for the carboxylic acid group. It has a similar pKa value and the nitrogen atoms can act as hydrogen bond acceptors, mimicking the carboxylate anion. cambridgemedchemconsulting.com This replacement has been successfully used in developing angiotensin II receptor antagonists to improve metabolic stability and reduce liabilities associated with acyl glucuronide formation. cambridgemedchemconsulting.com

Hydroxamic Acids : These functional groups can also replace carboxylic acids. While they maintain the ability to chelate metal ions in metalloenzymes, their stability can be a concern. Modifications to the hydroxamic acid structure can improve stability and prevent the formation of reactive metabolites. nih.gov

Boronic Acids : More recently, boronic acids have gained attention as neutral bioisosteres for carboxylic acids. They are unique in their ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites. drughunter.com This can offer a different binding mechanism while avoiding the high polarity of an ionized carboxylate, potentially improving cell permeability. drughunter.com

The choice of a bioisostere is highly context-dependent, and an effective replacement in one series of compounds may not be successful in another. drughunter.com For derivatives of this compound, replacing the carboxylic acid moiety with one of these bioisosteres could be a viable strategy to modulate its biological activity and pharmacokinetic profile, leading to the development of novel therapeutic agents. google.com

Metabolic and Biochemical Research on 2,6 Dimethylnicotinic Acid

Role as a Metabolite in Biological Processes

2,6-Dimethylnicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3. While nicotinic acid itself is a crucial precursor for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism, the specific role of this compound as a naturally occurring metabolite is not well-documented in mammalian systems. nih.govnih.govnih.gov It is primarily considered a xenobiotic, a substance foreign to a biological system. wikipedia.org The body processes such foreign compounds primarily in the liver through a series of metabolic reactions designed to deactivate and excrete them. wikipedia.orgmhmedical.com

In some cases, the metabolism of xenobiotics can lead to the formation of various metabolites. nih.gov For instance, studies on the metabolism of 2,6-dimethylaniline (B139824) in rats and dogs have shown that it is metabolized into several compounds, including 4-hydroxy-2,6-dimethylaniline and 2-amino-3-methylbenzoic acid. nih.gov Similarly, research on a compound with a 2,6-dimethyl benzamide (B126) moiety in rats revealed extensive oxidative metabolism, including monohydroxylation, dihydroxylation, and the formation of a carboxylic acid metabolite through the oxidation of one of the methyl groups. acs.org This suggests that if this compound were introduced into a biological system, it would likely undergo similar oxidative metabolism.

In the context of microorganisms, certain bacteria can utilize pyridine (B92270) derivatives as a source of carbon and energy. nih.gov For example, some bacterial strains can degrade 6-methylnicotinic acid. nih.gov

Pathways of Metabolism and Degradation

The metabolism of xenobiotics like this compound generally occurs in phases, starting with reactions that introduce or expose functional groups (Phase I), followed by conjugation reactions that increase water solubility for excretion (Phase II). mhmedical.com

Microbial Metabolism of Pyridine Derivatives

Microorganisms have developed diverse metabolic strategies to break down various compounds, including hydrocarbons and other environmental pollutants. geomar.denih.govenviro.wiki The biodegradation of pyridine and its derivatives by bacteria often involves destabilizing the stable aromatic ring through chemical modifications. unesp.br

Several bacterial pathways for the degradation of nicotinic acid and its derivatives have been identified. nih.gov A common initial step is the hydroxylation of the pyridine ring. nih.gov For example, three bacterial strains have been isolated that can completely degrade 6-methylnicotinic acid, using it as their sole source of carbon and energy. nih.gov The degradation of many aromatic compounds by bacteria begins with oxidation catalyzed by monooxygenases or dioxygenases. unesp.br In some cases, the degradation of complex pollutants is slow due to the lack of efficient microbial metabolic traits. geomar.de

Hydroxylation and Further Oxidation Pathways

Hydroxylation is a critical step in the metabolism of many xenobiotics, often catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net This process introduces a hydroxyl group, which increases the compound's reactivity and prepares it for further metabolic steps. mdpi.com

In the degradation of nicotinic acid derivatives by bacteria, hydroxylation is a key initial reaction. For example, the degradation of 6-methylnicotinic acid by the bacterial strain Mena 23/3-3c is initiated by hydroxylation at the C2 position. nih.gov This same strain can also hydroxylate nicotinic acid at the C2 position. nih.gov Research on the metabolism of 2,6-dimethylaniline, a related compound, showed that it is primarily metabolized to 4-hydroxy-2,6-dimethylaniline in both rats and dogs. nih.gov Furthermore, the environmental pollutant 2,6-dimethylphenol (B121312) undergoes metabolic activation to an o-quinone methide intermediate. nih.gov

The probable reaction scheme for the enzymatic production of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine involves sequential hydroxylation of the methyl groups. ethz.ch This suggests a likely pathway for this compound would involve the hydroxylation of one or both methyl groups, followed by further oxidation to carboxylic acids, and eventual ring cleavage to facilitate excretion.

Influence on Cellular Processes (e.g., Proliferation, Apoptosis)

Nicotinic acid derivatives have been shown to influence key cellular processes such as proliferation and apoptosis. ontosight.ai For example, the compound 6,6'-dithiodinicotinic acid has been found to inhibit cell growth. nih.gov Some nicotinic acid derivatives are being researched for their potential in cancer therapy due to their ability to interfere with pathways involved in cancer cell proliferation. ontosight.ai

Apoptosis, or programmed cell death, is a vital process for removing unwanted or damaged cells. It can be triggered through various signaling pathways. One such pathway involves the Bcl-2 family of proteins and the mitochondria. nih.gov For instance, the compound (2,6-dimethylphenyl)arsonic acid has been shown to induce apoptosis in leukemia and lymphoma cells through the mitochondrial pathway. nih.gov This compound was found to significantly inhibit cell proliferation. nih.gov Similarly, acetyl-11-keto-β-boswellic acid has been demonstrated to inhibit the proliferation and induce the apoptosis of gastric cancer cells. wjgnet.com

While direct studies on this compound are limited, related compounds suggest a potential for interaction with these cellular pathways. For example, some methylated cyclodextrins, such as 2,6-di-O-methyl-beta-cyclodextrin, can induce apoptosis by inhibiting the PI3K-Akt-Bad pathway. nih.gov

Derivatization for Metabolic Studies (e.g., Deuterated Analogues)

To study the metabolism of compounds, researchers often use derivatization techniques, including the synthesis of deuterated analogues. researchgate.netmdpi.com Deuterium-labeled compounds are valuable in medicinal chemistry and for use as biological probes. mdpi.comprinceton.edu The incorporation of stable heavy isotopes like deuterium (B1214612) into drug molecules is often used for quantification during drug development. medchemexpress.com

A key feature of using deuterated compounds is that they can help in understanding metabolic pathways and can sometimes alter the pharmacokinetic profiles of drugs. medchemexpress.com The synthesis of deuterated compounds can be achieved through various methods, including direct hydrogen isotope exchange or multi-step synthesis from deuterated precursors. researchgate.netchemrxiv.org For example, a method for the late-stage β-C(sp3)–H deuteration of free carboxylic acids has been described. chemrxiv.org

Specifically for this compound, it has been reported that the methyl groups can be deuterated through an H-D exchange reaction.

Interactions with Biochemical Pathways

Nicotinic acid and its derivatives can interact with numerous biochemical pathways. A primary role of nicotinic acid is as a precursor to NAD+, which is essential for redox reactions and cellular energy metabolism. nih.govnih.govebi.ac.ukmdpi.com The synthesis of NAD+ can occur through several pathways, including the Preiss-Handler pathway, which utilizes nicotinic acid. nih.govfrontiersin.org

Derivatives of nicotinic acid can also act as enzyme inhibitors. mdpi.comsmolecule.com For instance, 2,6-diaminonicotinic acid, a related compound, has been shown to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV. It may also modulate NAD+ metabolism, which can impact energy metabolism and redox reactions within cells. The inhibition of enzymes is a key mechanism by which many drugs and other xenobiotics exert their effects. mdpi.com

The interaction of nicotinic acid derivatives with cellular signaling pathways is also an area of active research. For example, some compounds can interfere with specific pathways involved in cancer cell proliferation. ontosight.ai The ability of these compounds to interact with various molecular targets is often attributed to their chemical structure.

Table of Research Findings on Pyridine Derivative Metabolism and Effects

Table of Chemical Compounds

Compound Name
This compound
Nicotinic acid
Niacin
Nicotinamide adenine dinucleotide (NAD+)
2,6-Dimethylaniline
4-Hydroxy-2,6-dimethylaniline
2-Amino-3-methylbenzoic acid
6-Methylnicotinic acid
2-Hydroxynicotinic acid
Cytochrome P450
2,6-Dimethylphenol
o-Quinone methide
2,6-bis(hydroxymethyl)pyridine
2,6-Lutidine
6,6'-Dithiodinicotinic acid
(2,6-Dimethylphenyl)arsonic acid
Acetyl-11-keto-β-boswellic acid
2,6-di-O-methyl-beta-cyclodextrin
2,6-Diaminonicotinic acid
DNA gyrase
Topoisomerase IV
Glutathione
N-acetyl cysteine

Applications in Pharmaceutical and Drug Discovery Research

Key Intermediate in Pharmaceutical Synthesis

2,6-Dimethylnicotinic acid is recognized as a key chemical intermediate in the synthesis of more complex pharmaceutical compounds. ontosight.aibiointerfaceresearch.com Its structure, featuring a pyridine (B92270) ring with two methyl groups and a carboxylic acid function, provides a versatile platform for building new molecular entities. In synthetic chemistry, it can be used as a foundational scaffold upon which other chemical groups are added to create derivatives with specific therapeutic properties. belnauka.by For instance, it has been utilized in the preparation of deuterated nicotinoylating agents, which are used for the derivatization of proteins, a crucial process in biochemical research. The general utility of nicotinic acid derivatives as intermediates stems from their ability to participate in various biochemical pathways, making them valuable in drug design. mdpi.com

Design of New Drug Candidates

The inherent structure of this compound is a cornerstone for the rational design of new drug candidates targeting a spectrum of diseases.

Researchers have utilized this compound in the development of analogues for the potent anti-tuberculosis (TB) drug, bedaquiline (B32110). oatext.com Bedaquiline is a critical medicine for treating multidrug-resistant TB. oatext.com In an effort to create analogues with potentially improved properties, scientists have replaced parts of the bedaquiline molecule with other chemical units. One such synthetic strategy involved preparing N-methoxy-N,2,6-trimethylnicotinamide from this compound. oatext.com This intermediate was then used to create novel bedaquiline analogues. These new compounds were tested for their ability to inhibit the growth of Mycobacterium tuberculosis under both replicating and non-replicating conditions. oatext.com The findings from this research highlight the utility of the this compound scaffold in exploring new chemical space for anti-TB drug discovery. oatext.comnih.gov

Activity of Bedaquiline Analogue Derived from this compound

CompoundCore Structure ComponentActivity against M. tuberculosis (MIC₉₀ in µg/mL)
Bedaquiline (Reference Drug)Naphthalene C-unit0.08 (replicating), 0.12 (non-replicating)
Analogue with Pyridyl C-unitDerived from N-methoxy-N,2,6-trimethylnicotinamideData indicates considerably lower lipophilicity compared to Bedaquiline. oatext.com

The development of novel inhibitors for the human immunodeficiency virus type 1 (HIV-1) is a critical area of antiviral research. nih.govmdpi.com One of the key targets for anti-HIV drugs is the reverse transcriptase (RT) enzyme, which is essential for viral replication. nih.gov Research into nicotinic acid derivatives has identified promising candidates that can inhibit this enzyme.

A study focused on derivatives of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid, a structure closely related to this compound, revealed compounds that act as dual inhibitors of HIV-1 RT. oatext.comresearchgate.net These molecules were found to block both the RNA-dependent DNA polymerase function and the ribonuclease H (RNase H) function of the RT enzyme. oatext.comresearchgate.net The RNase H active site is considered a promising, yet untargeted, component of the RT enzyme for drug development. researchgate.netjelsciences.com Among the 44 derivatives tested, several showed inhibitory activity in the low micromolar range against the RNase H function, with some also inhibiting viral replication in cell-based assays. oatext.comresearchgate.net

Inhibitory Activity of Lead Nicotinic Acid Derivative against HIV-1

Compound IDScaffoldRNase H Inhibition (IC₅₀)Antiviral Activity (Selectivity Index)Mechanism
Compound 212-(Arylamino)-6-(trifluoromethyl)nicotinic acid14 µM>10Allosteric dual-site inhibitor of RT (Polymerase and RNase H functions). oatext.comresearchgate.net

Derivatives of nicotinic acids are being explored for their potential in treating neurological conditions. mdpi.com Research suggests that these compounds may offer neuroprotective effects by modulating neurotransmitter systems or protecting neurons from oxidative stress. mdpi.comuj.edu.pl Studies on amides and esters of 2- and 6-substituted (3-pyridyloxy)alkane acids, which are structurally related to nicotinic acid derivatives, have demonstrated notable antiamnestic (memory-enhancing) activity. Furthermore, preliminary studies on compounds similar to 5,6-dimethylnicotinic acid hydrochloride indicated potential neuroprotective effects, with one animal model study showing improved cognitive function. uj.edu.pl This line of research suggests that the this compound framework could be a promising starting point for developing new therapies for neurodegenerative diseases. mdpi.com

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Nicotinic acid derivatives represent a class of compounds being investigated for this purpose. ontosight.ai Research has shown that related compounds, such as 2,6-diaminonicotinic acid, can inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication. mdpi.com Specific derivatives of dimethylnicotinic acid have also been evaluated for their antibacterial properties. For example, 4-(4-carboethoxyanilino)-2,6-dimethylnicotinic acid ethylate hydrochloride has been identified as a compound of interest for potential antimicrobial applications. ontosight.ai Studies on the closely related 5,6-dimethylnicotinic acid have demonstrated antibacterial activity against common pathogens, suggesting that the dimethylnicotinic acid core is a viable scaffold for developing new antibiotics. uj.edu.pl

The search for new anxiolytic (anxiety-reducing) agents has led researchers to explore various chemical structures, including those derived from this compound. A key study in this area involved the synthesis and evaluation of esters and amides of 4-amino-2,6-dimethylnicotinic acid. This research identified that specific derivatives possessed pronounced anxiolytic activity in preclinical models. The findings indicate that the 4-amino-2,6-dimethylnicotinic acid scaffold is a promising template for the development of new drugs to treat anxiety disorders.

Impurity Profiling in Drug Development (e.g., Clevidipine Impurity)

The identification and characterization of impurities are critical aspects of drug development to ensure the safety and efficacy of the final pharmaceutical product. This compound derivatives have been identified as impurities in the synthesis of certain drugs, such as Clevidipine.

Clevidipine is a dihydropyridine (B1217469) calcium channel blocker used for intravenous treatment of hypertension. nih.gov During its synthesis and storage, several related substances can form as impurities. One such identified impurity is 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid. pharmaffiliates.com The presence of this and other impurities necessitates the development of robust analytical methods, like reverse-phase high-performance liquid chromatography (RP-HPLC), for their detection and quantification. Understanding the formation pathways of these impurities is crucial for optimizing the synthesis and storage conditions of the active pharmaceutical ingredient (API) to minimize their levels.

Table 1: Selected Clevidipine Impurities and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
ClevidipineC₂₁H₂₃Cl₂NO₆456.32167221-71-8
4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acidC₁₆H₁₃Cl₂NO₄354.1891854-02-3
Methyl 4-(2,3-Dichlorophenyl)-2,6-dimethylnicotinateC₁₅H₁₃Cl₂NO₂310.18105383-68-4
Clevidipine Impurity 6C₁₅H₁₄Cl₂O₃313.181898262-46-8

This table presents a selection of identified impurities related to the synthesis of Clevidipine, highlighting the structural relationship to dimethylnicotinic acid derivatives. Data sourced from pharmaffiliates.com.

Ligand Design in Coordination Chemistry

The structure of this compound, featuring a pyridine ring with a carboxylic acid group, makes it a versatile ligand in coordination chemistry. Ligands are crucial components that bind to a central metal atom to form a coordination complex. atlanticoer-relatlantique.ca The design of ligands is a fundamental aspect of developing new catalysts, materials, and therapeutic agents.

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in this compound can act as donor atoms, allowing it to coordinate with a variety of metal ions. The steric and electronic properties of the ligand, influenced by the methyl groups, can be fine-tuned to achieve selective binding to specific metal ions. mdpi.com This selectivity is a key principle in designing ligands for applications such as the separation of metal ions from complex mixtures. unm.edu Research in this area explores how modifications to the ligand structure, such as the introduction of different substituent groups, can influence the stability, geometry, and reactivity of the resulting metal complexes. mdpi.comnih.gov

Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. chemicalprobes.org They are essential tools in chemical biology for interrogating the function of proteins and other biomolecules. The development of effective chemical probes requires molecules with high potency, selectivity, and a well-understood mechanism of action.

Principles of Synthetic Medicinal Chemistry in Drug Discovery

Synthetic medicinal chemistry is the discipline of designing and synthesizing new molecules with potential therapeutic value. Nicotinic acid and its derivatives have long been a focus of medicinal chemistry due to their diverse biological activities. belnauka.by

The synthesis of derivatives of this compound is a key area of research. For example, the esterification of the carboxylic acid group or substitution on the pyridine ring can lead to new compounds with altered pharmacological properties. The principles of synthetic medicinal chemistry guide the modification of a lead compound, like a nicotinic acid derivative, to improve its efficacy, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and biological testing is fundamental to the discovery of new drugs. ontosight.ai

Analytical Methodologies in Research of 2,6 Dimethylnicotinic Acid

Chromatographic Techniques for Analysis

Chromatography is an indispensable tool for separating 2,6-dimethylnicotinic acid from reaction mixtures, impurities, or complex matrices. The choice of technique depends on the specific analytical goal, whether it is for purification, quantification, or qualitative identification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. nih.govinternationaloliveoil.org Its high resolution and sensitivity make it a preferred method for analyzing this compound in various samples. semanticscholar.org

In a typical HPLC analysis, a solution of the sample is injected into a column containing a solid adsorbent material (the stationary phase). A liquid solvent (the mobile phase) is then pumped through the column at high pressure. The components of the sample mixture separate based on their differential interactions with the stationary and mobile phases. Compounds like this compound are often analyzed using a reverse-phase column, such as a C18 column, where the stationary phase is nonpolar. nih.gov The mobile phase is typically a mixture of a polar organic solvent, like methanol (B129727) or acetonitrile, and an aqueous buffer. nih.gov

The separated components are detected as they exit the column by a detector, most commonly a UV-Vis detector, which measures the absorbance of the eluent at a specific wavelength. internationaloliveoil.org For aromatic compounds like this compound, detection is often performed at wavelengths around 210, 280, or 360 nm. nih.gov The time it takes for a compound to travel through the column, known as the retention time, is a characteristic feature used for its identification when compared to a standard. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Nicotinic Acid Derivatives

ParameterTypical Value/Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Gradient of methanol/acetonitrile and acidified water nih.gov
Flow Rate 0.5 - 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) at 210, 280, 360 nm nih.gov
Temperature Ambient or controlled (e.g., 25-30 °C)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. basicmedicalkey.comcrsubscription.com It is frequently used to monitor the progress of chemical reactions, to identify compounds in a mixture, and to determine the purity of a sample. basicmedicalkey.com

TLC involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. basicmedicalkey.comresearchgate.net The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their polarity. basicmedicalkey.com Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the polar silica gel and move shorter distances. basicmedicalkey.com

For carboxylic acids like this compound, specific visualization agents may be used. operachem.com For instance, bromocresol green can be used as a spray reagent to detect acidic compounds, which appear as distinct spots on the plate. operachem.com The Rf value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification by comparing it to that of a known standard run under the same conditions. basicmedicalkey.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While less common for non-volatile carboxylic acids without derivatization, GC-MS can be employed for the analysis of this compound, particularly for identifying volatile impurities or after converting the acid to a more volatile ester derivative. journal-of-agroalimentary.ro

In GC-MS, the sample is first vaporized and separated into its components in a long, thin capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the fragments. This allows for definitive identification of the compound by comparing the obtained spectrum with a library of known spectra. orslabs.com GC-MS is particularly useful for identifying unknown components in a sample with a high degree of certainty. orslabs.com

Spectroscopic Characterization Methods

Spectroscopic methods are essential for elucidating the molecular structure of this compound. These techniques provide detailed information about the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the carbon-hydrogen framework of this compound. nih.gov

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the two methyl groups. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the electronic environment of the protons. sigmaaldrich.com For example, a ¹H NMR spectrum of a related compound, N-methoxy-N,2,6-trimethylnicotinamide, showed signals for the two aromatic protons at δ 7.50 and 7.02 ppm, and the two methyl groups on the ring at δ 2.55 and 2.54 ppm. nih.gov

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMR
Aromatic CH~7.0-8.0d
Aromatic CH~7.0-8.0d
Methyl (C2-CH₃)~2.5s
Methyl (C6-CH₃)~2.5s
Carboxyl OH>10br s
¹³C NMR
Carboxyl C=O~165-175
Aromatic C (substituted)~120-160
Aromatic C-H~120-140
Methyl C~20-25

Note: Predicted values are approximate and can vary based on solvent and other experimental conditions.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. semanticscholar.org When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. msu.edu

The IR spectrum of this compound would show characteristic absorption bands for the carboxylic acid group and the aromatic pyridine ring. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. msu.edu A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. Additionally, absorptions corresponding to the C-H stretching of the aromatic ring and methyl groups would be observed around 3000 cm⁻¹, and C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)
Carboxylic AcidO-H stretch (dimer)2500-3300 (broad) msu.edu
Carboxylic AcidC=O stretch~1700 (strong)
Aromatic RingC-H stretch~3000-3100
Methyl GroupsC-H stretch~2850-2960
Pyridine RingC=C and C=N stretch~1400-1600

Mass Spectrometry (MS)

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation and quantification of this compound and its derivatives. Coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), MS provides high sensitivity and selectivity for analyzing this compound.

Liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is a common configuration for analyzing nicotinic acid and its metabolites. nih.govresearchgate.net ESI is an effective soft ionization technique for polar, thermally labile molecules like this compound, allowing them to be ionized and transferred to the gas phase with minimal degradation. semanticscholar.org For enhanced specificity and quantitative accuracy, tandem mass spectrometry (MS/MS) is frequently employed. In MS/MS analysis, the protonated molecular ion of the target compound is selected and fragmented to produce characteristic product ions. For nicotinic acid (a close structural analog), the transition of the protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 124 to a fragment ion at m/z 80 is a commonly monitored reaction. nih.govresearchgate.net For carboxylic acids in general, typical fragmentation patterns in mass spectrometry include the loss of a hydroxyl group (-OH, mass loss of 17) or the entire carboxyl group (-COOH, mass loss of 45). mdpi.com

In the context of drug development, LC-MS has been used to characterize complex molecules incorporating the this compound structure. For instance, a derivative was analyzed using an LC/MS method, showing a retention time of 1.80 minutes and a protonated molecule [M+H]⁺ peak.

A significant application in mass spectrometry involves the use of stable isotope-labeled internal standards for quantitative analysis. Research has demonstrated the synthesis of deuterated this compound ([D₆]-2,6-dimethylnicotinic acid). This labeled compound can be used as a nicotinoylating agent to derivatize proteins and peptides, enabling precise quantification through isotope differential mass spectrometry.

The table below summarizes mass spectrometry parameters used for the analysis of nicotinic acid and its derivatives, which are applicable to this compound.

Table 1: Mass Spectrometry Parameters for Nicotinic Acid and Derivatives

Applications as Analytical Standards

This compound is utilized as an analytical standard in various scientific and industrial settings. Commercially available as a solid compound, it serves as a reference material for method development, validation, and quality control. tandfonline.com

A key application is its use as a pharmaceutical reference standard. Specifically, this compound is documented as Clevidipine Impurity 2, making it an essential standard for monitoring the purity and stability of the antihypertensive drug Clevidipine. cam.ac.uk The use of such standards is critical for ensuring the quality and safety of pharmaceutical formulations. Similarly, other derivatives like 5-Bromo-4-hydroxy-2,6-dimethylnicotinic acid are also identified for use as pharmaceutical reference standards. tno.nlbiorxiv.org This practice aligns with the broader use of related nicotinic acid compounds as standards in chromatographic techniques to ensure the accurate analysis of complex mixtures in research and industrial quality control. rothamsted.ac.uk

Table 2: this compound and Derivatives as Analytical Standards

Detection and Quantification in Biological and Environmental Samples

The detection and quantification of this compound in complex matrices like biological and environmental samples present unique analytical challenges, primarily due to the presence of interfering substances.

The analysis of this compound and its metabolites in biological fluids such as plasma and urine is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity. nih.govresearchgate.net

A validated LC-MS/MS method for the simultaneous quantification of nicotinic acid and its metabolites in rat plasma involves sample preparation via protein precipitation with acetonitrile, followed by chromatographic separation and MS/MS detection in the selected reaction monitoring (SRM) mode. nih.govresearchgate.net Such methods are validated for precision, accuracy, and stability to ensure reliable results. nih.gov A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of the target analyte, affecting quantitative accuracy. researchgate.net Strategies to mitigate matrix effects include efficient sample cleanup (e.g., liquid-liquid extraction or solid-phase extraction), the use of appropriate chromatographic conditions to separate the analyte from matrix components, and the use of a suitable internal standard, preferably a stable isotope-labeled version of the analyte. nih.govresearchgate.net

Another application is the use of deuterated this compound to create nicotinoylating agents for the derivatization and subsequent quantitative analysis of proteins via mass spectrometry. mdpi.com

Table 3: Summary of Methods for Analysis in Biological Matrices

Pyridine and its derivatives are recognized as environmental contaminants that can enter ecosystems through industrial effluents and urban runoff. tandfonline.comresearchgate.net Their detection in environmental matrices such as water and soil is important for monitoring pollution. While specific studies focusing exclusively on this compound in the environment are not widely reported, the analytical frameworks for its detection are well-established through research on analogous compounds.

Analytical techniques such as GC-MS and LC-MS/MS are the primary tools for determining pyridine compounds in environmental samples. thermofisher.commdpi.com For instance, methods for analyzing pyridine in soil and sediment often involve solvent extraction followed by GC-MS analysis. thermofisher.com Headspace GC-MS/MS has been validated for the accurate quantification of pyridine in marine sediments, with method detection limits in the low mg/kg range. tandfonline.com

For aqueous samples like surface water, groundwater, and wastewater, analysis typically involves a pre-concentration step, such as solid-phase extraction (SPE), to isolate and enrich the analytes from the large sample volume. nih.gov This is followed by analysis using highly sensitive LC-MS/MS or GC-MS. semanticscholar.orgnih.gov For example, a UHPLC-MS/MS method was developed for trace analysis of compounds in surface and groundwater, achieving quantification limits in the nanogram per liter (ng/L) range after optimizing sample cleanup to reduce ion suppression. nih.gov These established methodologies demonstrate the capability to detect and quantify trace levels of pyridine carboxylic acids, including this compound, in diverse environmental samples.

Table of Mentioned Compounds

Future Directions and Emerging Research Avenues for 2,6 Dimethylnicotinic Acid

Exploration of Novel Bioactivities and Therapeutic Potential

The structural framework of 2,6-dimethylnicotinic acid, a pyridine (B92270) derivative, presents a fertile ground for the exploration of novel bioactivities and therapeutic applications. While its derivatives have shown promise, the parent compound itself warrants further investigation. Research into analogous compounds, such as 2,6-diaminonicotinic acid (2,6-DANA), has revealed potential in several therapeutic areas. For instance, derivatives of 2,6-DANA have been studied for their capacity to modulate neurotransmitter systems and exhibit neuroprotective effects, suggesting a possible role in managing neurological disorders. Furthermore, esters of 2,6-DANA have demonstrated the ability to inhibit 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in cancer cell metabolism, leading to reduced tumor growth in pancreatic ductal adenocarcinoma models. These findings highlight the potential for this compound and its analogues to be developed into targeted therapies.

The antimicrobial properties of related nicotinic acid derivatives also suggest a promising avenue for this compound. Aminonicotinic acid derivatives have been shown to possess bacteriostatic effects by interfering with essential metabolic pathways in bacteria like Escherichia coli. Specifically, compounds like 2,6-DANA have demonstrated significant antimicrobial activity against multi-drug resistant bacteria, including Staphylococcus aureus and Escherichia coli. This suggests that this compound could serve as a scaffold for the development of new antibiotics to combat the growing threat of antimicrobial resistance.

The exploration of this compound's bioactivity can be systematically approached by screening it against a wide range of biological targets. High-throughput screening assays can identify potential interactions with enzymes, receptors, and ion channels involved in various disease pathways. Further investigation into its effects on cellular processes such as proliferation, apoptosis, and inflammation could uncover novel therapeutic uses.

Advanced Synthetic Strategies for Complex Analogues

The synthesis of this compound and its analogues is crucial for enabling further research into their properties and applications. Traditional synthetic methods for nicotinic acid derivatives often involve multi-step processes that can be inefficient and time-consuming. researchgate.net For instance, the synthesis of 5,6-dimethylnicotinic acid hydrochloride can be achieved through the alkylation of nicotinic acid or oxidative methylation of a suitable pyridine derivative. evitachem.com A documented synthesis of 2,6-dimethylisonicotinic acid involves heating a precursor with concentrated sulfuric acid. chemicalbook.com

Future research should focus on developing more advanced and efficient synthetic strategies. This includes the exploration of one-pot multicomponent reactions, which can significantly streamline the synthesis of complex molecules. researchgate.net Catalytic methods, utilizing transition metals or organocatalysts, could also offer more selective and higher-yielding routes to this compound and its derivatives. For example, the use of various Lewis and protic acids has been explored for the synthesis of related heterocyclic compounds, though these methods can have drawbacks such as long reaction times and the use of expensive catalysts. researchgate.net

Synthetic Approach Description Potential Advantages
Multicomponent Reactions Combining three or more reactants in a single step to form a complex product. researchgate.netIncreased efficiency, reduced waste, and rapid generation of molecular diversity.
Catalytic Methods Employing catalysts to accelerate reactions and control selectivity. researchgate.netHigher yields, milder reaction conditions, and access to novel chemical transformations.
Flow Chemistry Performing reactions in a continuous-flow reactor.Improved safety, scalability, and process control.
Combinatorial Synthesis Systematically creating a large number of derivatives in parallel.Rapid exploration of structure-activity relationships.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new drugs based on the this compound scaffold. researchgate.net These methods provide valuable insights into the three-dimensional structure of molecules and their interactions with biological targets, which can guide the design of more potent and selective compounds. researchgate.netresearchgate.net

Homology modeling can be employed to generate 3D structures of target proteins when experimental structures are unavailable. researchgate.net Subsequently, molecular docking simulations can predict the binding modes and affinities of this compound and its analogues to these protein targets. nih.gov This information is crucial for understanding the molecular basis of their biological activity and for designing new derivatives with improved binding characteristics. For example, docking studies have been used to identify novel inhibitors of cancer targets by screening large compound libraries. nih.gov

Quantitative structure-activity relationship (QSAR) studies can establish a mathematical correlation between the chemical structure of the analogues and their biological activity. researchgate.net By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of virtual compounds before their synthesis, thereby prioritizing the most promising candidates. Furthermore, molecular dynamics (MD) simulations can provide a dynamic view of the ligand-protein complex, revealing important information about the stability of the interaction and the role of specific amino acid residues. researchgate.net

Computational Method Application in this compound Research
Homology Modeling Building 3D models of target proteins. researchgate.net
Molecular Docking Predicting binding modes and affinities of ligands to targets. nih.gov
QSAR Correlating chemical structure with biological activity. researchgate.net
Molecular Dynamics Simulating the dynamic behavior of ligand-protein complexes. researchgate.net
Quantum Mechanics Calculating electronic properties and reaction mechanisms. researchgate.net

Mechanistic Investigations of Biological Interactions

A thorough understanding of the mechanism of action is fundamental for the rational development of this compound-based therapeutics. While preliminary studies on related compounds offer some clues, detailed mechanistic investigations for this compound itself are largely unexplored. For its analogue, 2,6-DANA, the proposed mechanisms include enzyme inhibition and modulation of NAD+ metabolism. The amino groups in 2,6-DANA are thought to be crucial for its biological activity, enabling hydrogen bonding and coordination with metal ions.

Future research should aim to elucidate the specific molecular targets of this compound. This can be achieved through a combination of experimental and computational approaches. Affinity chromatography and mass spectrometry-based proteomics can be used to identify binding partners in cell lysates. Once potential targets are identified, techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction.

Cell-based assays are essential to understand the downstream cellular effects of this compound binding to its target. These assays can measure changes in signaling pathways, gene expression, and cellular phenotypes. For example, if this compound is found to inhibit a specific kinase, downstream phosphorylation events can be monitored using Western blotting or phospho-specific antibodies. Ultimately, a detailed understanding of the mechanism of action will facilitate the optimization of the compound's therapeutic effects and minimize potential off-target effects.

Applications in Agricultural Chemistry and Materials Science

Beyond its potential in medicine, this compound and its derivatives could find applications in agricultural chemistry and materials science. In agriculture, there is a constant need for new and effective pesticides and herbicides. ontosight.ai Nicotinic acid derivatives have been investigated for their potential as agrochemicals. evitachem.com For instance, derivatives of 2,6-DANA are being explored for their potential to control pests by targeting specific biochemical pathways. The structural features of this compound could be modified to develop selective and biodegradable agrochemicals with improved environmental profiles.

In the field of materials science, the unique chemical structure of this compound makes it an interesting building block for the synthesis of novel polymers and functional materials. ontosight.ai The pyridine ring can be incorporated into polymer backbones to introduce specific properties such as thermal stability, conductivity, or metal-coordinating capabilities. For example, 2,6-DANA is being investigated for its potential to be incorporated into polymers and coatings to enhance their durability and functionality. The carboxylic acid and methyl groups of this compound provide handles for further chemical modification, allowing for the fine-tuning of the material's properties.

Potential Application Area Specific Use of this compound Derivatives
Agricultural Chemistry Development of novel pesticides and herbicides. evitachem.com
Materials Science Synthesis of functional polymers and coatings. ontosight.ai

Translational Research and Preclinical Development

The ultimate goal of investigating this compound is to translate promising laboratory findings into clinical applications. leicabiosystems.com This requires a structured approach to translational research and preclinical development. nih.gov The preclinical phase involves a series of studies to evaluate the safety and efficacy of a drug candidate before it can be tested in humans. nih.gov

A critical first step is the development of robust and reliable bioanalytical methods to quantify this compound and its metabolites in biological matrices. ufl.edu This is essential for pharmacokinetic studies, which determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. Understanding the ADME profile is crucial for selecting an appropriate dosing regimen for clinical trials.

Preclinical efficacy studies will need to be conducted in relevant animal models of the diseases for which this compound has shown potential. uq.edu.au For example, if it is being developed as an anticancer agent, its efficacy would be tested in xenograft or genetically engineered mouse models of cancer. Toxicology studies are also a mandatory component of preclinical development to identify any potential adverse effects and to determine a safe starting dose for human trials. nih.gov

The path from a promising compound to an approved drug is long and challenging. nih.gov However, by systematically addressing the key aspects of preclinical development, the potential of this compound as a novel therapeutic agent can be thoroughly evaluated.

Preclinical Development Stage Key Activities
Bioanalytical Method Development Creating assays to measure drug levels in biological samples. ufl.edu
Pharmacokinetics (ADME) Studying how the body processes the drug.
Efficacy Studies Testing the drug's effectiveness in animal models. uq.edu.au
Toxicology Studies Evaluating the drug's safety profile. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dimethylnicotinic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves alkylation or methylation of nicotinic acid derivatives. For example, analogous to the synthesis of 2,6-diynoic acids (e.g., 2,6-hexadecadiynoic acid), controlled reaction conditions (e.g., inert atmosphere, temperature gradients) and purification via column chromatography or recrystallization are critical to achieving high purity . Reagents like TCEP (Tris-(2-carboxyethyl)phosphine hydrochloride) or ethanolamine, as used in bioanalytical chemistry, may aid in stabilizing intermediates during synthesis . Purity validation should employ HPLC with UV detection or mass spectrometry, as outlined in analytical chemistry guidelines .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use spectroscopic techniques such as:

  • NMR (¹H/¹³C) to confirm substitution patterns and methyl group positions.
  • FTIR to identify carboxylic acid and aromatic ring vibrations.
  • X-ray crystallography for absolute structural confirmation, as demonstrated in coordination polymer studies of analogous ligands like 2,6-naphthalenedicarboxylic acid .
  • Thermogravimetric analysis (TGA) to assess thermal stability, referencing protocols for related pyridine derivatives .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Ion-exchange chromatography (IEC) coupled with ninhydrin derivatization, as used for 2,6-diaminopimelic acid quantification, provides high sensitivity for carboxylic acid detection . Alternatively, electrochemical sensors utilizing gold thin-film arrays (TFGAs) and aptamers, similar to IL-6 detection systems, could be adapted for real-time monitoring in serum .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., pH, solvent polarity). To address this:

  • Standardize assay protocols : Use consistent biological models (e.g., Mycobacterium tuberculosis H37Rv for antimicrobial studies, as in diynoic acid research) .
  • Mechanistic studies : Employ isotopic labeling (e.g., deuterated analogs) to trace metabolic pathways, as seen in antifungal mechanism studies of 2,6-diynoic acids .
  • Comparative dose-response analysis : Calculate IC₅₀/EC₅₀ values with statistical rigor, following pharmacological guidelines for reporting bioactivity .

Q. What design principles guide the development of this compound-based coordination polymers for material applications?

  • Methodological Answer :

  • Ligand geometry : The 2,6-substitution pattern enables diverse coordination modes (e.g., bridging, chelating), similar to 2,6-naphthalenedicarboxylic acid in MOFs (metal-organic frameworks) .
  • Metal selection : Transition metals (e.g., Cu²⁺, Fe³⁺) enhance magnetic or catalytic properties. For gas adsorption, prioritize metals with open coordination sites (e.g., Zn²⁺) .
  • Post-synthetic modification : Functionalize the methyl groups via halogenation or sulfonation to tailor surface properties, as demonstrated in pyridine-derived surfactants .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking simulations : Use software like AutoDock Vina to model binding to fungal fatty acid synthase (FAS), leveraging structural data from 2-hexadecynoic acid studies .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., methyl group position) with antifungal efficacy, referencing topological polar surface area (TPSA) and logP values from physicochemical databases .
  • MD (Molecular Dynamics) simulations : Analyze stability of ligand-protein complexes in lipid bilayers, guided by sphingolipid biosynthesis inhibition mechanisms .

Data Management and Validation

Q. What criteria ensure the reliability of spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-validation : Compare NMR/IR data with NIST Standard Reference Data for analogous compounds (e.g., 2,6-dichlorobenzoic acid) .
  • Reproducibility : Replicate measurements under controlled humidity/temperature, as emphasized in material safety data sheets (MSDS) for hygroscopic compounds .
  • Error analysis : Report signal-to-noise ratios and integration errors in NMR spectra, adhering to medicinal chemistry reporting standards .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethylnicotinic acid
Reactant of Route 2
Reactant of Route 2
2,6-Dimethylnicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.